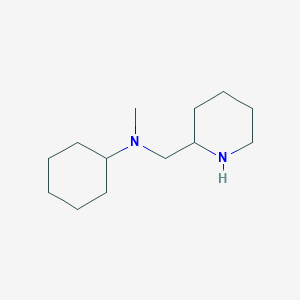

2-(N-cyclohexyl-N-methylaminomethyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(N-cyclohexyl-N-methylaminomethyl)piperidine, also known as CMAP, is a synthetic compound that has been widely used in scientific research to study the function and regulation of various ion channels and receptors in the central nervous system. CMAP is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity, learning, and memory.

Mechanism Of Action

The mechanism of action of 2-(N-cyclohexyl-N-methylaminomethyl)piperidine involves the blockade of the NMDA receptor by binding to the channel pore in a voltage-dependent manner. The binding of 2-(N-cyclohexyl-N-methylaminomethyl)piperidine to the NMDA receptor is thought to occur through interactions with the channel-lining residues, such as GluN1-Asn616, GluN1-Asp617, and GluN2B-Asn616. This blockade leads to a decrease in NMDA receptor-mediated currents and synaptic transmission, which can be used to investigate the role of NMDA receptors in various cellular and behavioral processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(N-cyclohexyl-N-methylaminomethyl)piperidine are mainly related to the blockade of the NMDA receptor. The NMDA receptor is involved in various physiological and pathological processes, including synaptic plasticity, learning, memory, and neurodegeneration. The blockade of the NMDA receptor by 2-(N-cyclohexyl-N-methylaminomethyl)piperidine can lead to a decrease in NMDA receptor-mediated currents and synaptic transmission, which can be used to investigate the role of NMDA receptors in various cellular and behavioral processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(N-cyclohexyl-N-methylaminomethyl)piperidine in lab experiments is its high potency and selectivity for the NMDA receptor. 2-(N-cyclohexyl-N-methylaminomethyl)piperidine has been shown to have an IC50 value of 2 nM for the NMDA receptor, which makes it a valuable tool compound for studying the function and regulation of NMDA receptors. Another advantage of using 2-(N-cyclohexyl-N-methylaminomethyl)piperidine is its relatively low toxicity and side effects, which makes it a safer alternative to other NMDA receptor antagonists, such as MK-801.

One of the limitations of using 2-(N-cyclohexyl-N-methylaminomethyl)piperidine in lab experiments is its limited solubility in water and other common solvents. This can make it difficult to prepare stock solutions and to administer 2-(N-cyclohexyl-N-methylaminomethyl)piperidine to cells or animals. Another limitation of using 2-(N-cyclohexyl-N-methylaminomethyl)piperidine is its relatively short duration of action, which requires frequent administration or continuous infusion to maintain the blockade of NMDA receptors.

Future Directions

There are several future directions for 2-(N-cyclohexyl-N-methylaminomethyl)piperidine research, including the development of more potent and selective NMDA receptor antagonists, the investigation of the role of NMDA receptors in various neurological and psychiatric disorders, and the exploration of the therapeutic potential of NMDA receptor antagonists in these disorders. Another future direction is the development of novel drug delivery systems for 2-(N-cyclohexyl-N-methylaminomethyl)piperidine and other NMDA receptor antagonists, which can improve their solubility, stability, and duration of action. Finally, the use of 2-(N-cyclohexyl-N-methylaminomethyl)piperidine and other NMDA receptor antagonists in combination with other drugs or therapies may provide new opportunities for the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 2-(N-cyclohexyl-N-methylaminomethyl)piperidine involves the reaction of piperidine with cyclohexylmethylamine and formaldehyde in the presence of hydrochloric acid. The resulting product is then purified by recrystallization to obtain a white crystalline powder with a melting point of 166-168°C. The purity and identity of 2-(N-cyclohexyl-N-methylaminomethyl)piperidine can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

2-(N-cyclohexyl-N-methylaminomethyl)piperidine has been widely used as a tool compound to study the function and regulation of NMDA receptors in vitro and in vivo. NMDA receptors are ionotropic glutamate receptors that are involved in various physiological and pathological processes, including synaptic plasticity, learning, memory, and neurodegeneration. 2-(N-cyclohexyl-N-methylaminomethyl)piperidine has been shown to selectively block the NMDA receptor by binding to the channel pore in a voltage-dependent manner. This blockade leads to a decrease in NMDA receptor-mediated currents and synaptic transmission, which can be used to investigate the role of NMDA receptors in various cellular and behavioral processes.

properties

CAS RN |

100158-64-3 |

|---|---|

Product Name |

2-(N-cyclohexyl-N-methylaminomethyl)piperidine |

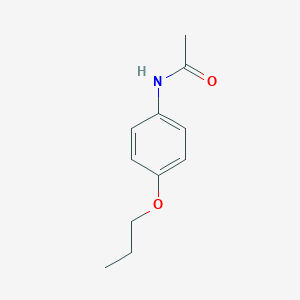

Molecular Formula |

C13H26N2 |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine |

InChI |

InChI=1S/C13H26N2/c1-15(13-8-3-2-4-9-13)11-12-7-5-6-10-14-12/h12-14H,2-11H2,1H3 |

InChI Key |

UMYLTPCKYCKKNA-UHFFFAOYSA-N |

SMILES |

CN(CC1CCCCN1)C2CCCCC2 |

Canonical SMILES |

CN(CC1CCCCN1)C2CCCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B183602.png)

![2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183612.png)

![3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B183619.png)